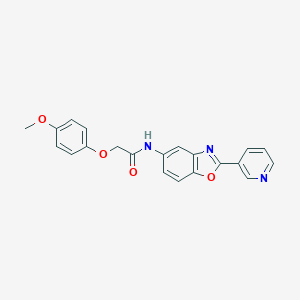
1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide, also known as DBNBS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzothiophene family, which is known for its diverse biological activities. DBNBS has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide involves its reaction with ROS, which leads to the formation of a fluorescent compound. This reaction is thought to occur through the oxidation of the sulfur atom in this compound by ROS. The resulting compound emits a green fluorescent signal, which can be detected using microscopy. This mechanism of action has been extensively studied and validated in various experimental systems.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. In addition to its role as a fluorescent probe for ROS, this compound has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. This compound has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
実験室実験の利点と制限
One of the main advantages of using 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide in lab experiments is its high selectivity for ROS. This allows for precise detection and measurement of ROS levels in living cells. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, one limitation of this compound is its potential toxicity at high concentrations. Careful dose optimization is necessary to ensure that this compound does not interfere with cellular processes.
将来の方向性
There are several future directions for research on 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide. One area of interest is the development of new derivatives of this compound with enhanced properties, such as increased selectivity for specific ROS species or improved stability in living cells. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound, such as its use as an anticancer agent or antioxidant. Finally, the development of new imaging techniques that can better visualize this compound in living cells would be a valuable tool for studying its mechanism of action and potential applications.
合成法
1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide can be synthesized through a multistep process that involves the reaction of 1-naphthylamine with benzothiophene-3-carboxylic acid, followed by oxidation with hydrogen peroxide and sulfuric acid. The resulting compound is then treated with sulfuryl chloride to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it a reliable source for research purposes.
科学的研究の応用
1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its role as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that can cause damage to cellular components, and their levels are often elevated in various pathological conditions. This compound has been found to selectively react with ROS, producing a fluorescent signal that can be visualized using microscopy. This makes this compound a powerful tool for studying the role of ROS in disease processes.
特性
分子式 |
C18H12O2S2 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
3-naphthalen-1-ylsulfanyl-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C18H12O2S2/c19-22(20)12-17(15-9-3-4-11-18(15)22)21-16-10-5-7-13-6-1-2-8-14(13)16/h1-12H |
InChIキー |
KDANPRBBARPZSQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2SC3=CS(=O)(=O)C4=CC=CC=C43 |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2SC3=CS(=O)(=O)C4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(diphenylacetyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278549.png)
![N-{4-[(3-chlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278550.png)
![N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278551.png)
![N-{4-[(2,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278552.png)
![N-{4-[(2-chlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278553.png)
![N-{2-methoxy-4-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B278554.png)
![N-[3-(butanoylamino)phenyl]pentanamide](/img/structure/B278555.png)
![N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide](/img/structure/B278556.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278557.png)

![N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B278561.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B278564.png)
![N-[4-(benzoylamino)-2-methylphenyl]-2-furamide](/img/structure/B278567.png)
![Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278570.png)
